molecular formula C7H10O5 B147105 Dimethyl methoxymethylenemalonate CAS No. 22398-14-7

Dimethyl methoxymethylenemalonate

Cat. No.: B147105
CAS No.: 22398-14-7
M. Wt: 174.15 g/mol
InChI Key: RHFZTBSULNJWEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Safety and Hazards

Dimethyl methoxymethylenemalonate is harmful if swallowed and causes skin and eye irritation. It may cause an allergic skin reaction . It is advised to avoid contact with skin and eyes, avoid breathing dust, and not to ingest . In case of ingestion, immediate medical assistance should be sought .

Future Directions

While specific future directions for Dimethyl methoxymethylenemalonate were not found in the available resources, it is a useful synthetic intermediate used in the preparation of various compounds . Therefore, its future directions could involve its use in the synthesis of new compounds and materials.

Chemical Reactions Analysis

Dimethyl methoxymethylenemalonate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include acids for catalysis and nucleophiles for substitution reactions. The major products formed from these reactions are often valuable intermediates for further chemical synthesis .

Comparison with Similar Compounds

Dimethyl methoxymethylenemalonate is unique due to its methoxy group, which provides distinct reactivity compared to other malonate derivatives. Similar compounds include:

These compounds share some similarities in their use as synthetic intermediates but differ in their specific reactivity and the types of products they form.

Properties

IUPAC Name

dimethyl 2-(methoxymethylidene)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O5/c1-10-4-5(6(8)11-2)7(9)12-3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHFZTBSULNJWEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC=C(C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90176925
Record name Dimethyl methoxymethylenemalonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90176925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22398-14-7
Record name 1,3-Dimethyl 2-(methoxymethylene)propanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22398-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl methoxymethylenemalonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022398147
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 22398-14-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131266
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dimethyl methoxymethylenemalonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90176925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl methoxymethylenemalonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.855
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

160 g (1.0 mol) of hydroxymethylenemalonic acid dimethyl ester is dissolved in 288 g (9.0 mol) of methanol and 50 g of hydrogen chloride gas is introduced. Then 55.2 g (1.35 mol) of acetonitrile is added and the mixture is let stand for 24 hours at room temperature. Then the low-boiling substances are distilled out, dichloromethane is added to the residue, and ammonium chloride is filtered out. The filtrate is treated with 1.6 g of potassium bisulfate and heated while distilling the volatile components up to 130° C. 138 g (0.79 mol) of methoxymethylenmalonic acid dimethyl ester is obtained, corresponding to 79.3% of the theory.
Quantity
160 g
Type
reactant
Reaction Step One
Quantity
288 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
55.2 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl methoxymethylenemalonate
Reactant of Route 2
Reactant of Route 2
Dimethyl methoxymethylenemalonate
Reactant of Route 3
Reactant of Route 3
Dimethyl methoxymethylenemalonate
Reactant of Route 4
Reactant of Route 4
Dimethyl methoxymethylenemalonate
Reactant of Route 5
Reactant of Route 5
Dimethyl methoxymethylenemalonate
Reactant of Route 6
Reactant of Route 6
Dimethyl methoxymethylenemalonate
Customer
Q & A

Q1: What types of reactions can Dimethyl methoxymethylenemalonate undergo?

A1: this compound is a highly reactive molecule capable of participating in various reactions, including:

  • Inverse-Electron-Demand Diels–Alder reactions: This compound acts as an electron-deficient diene in these reactions. For example, it reacts with 1,1-Dimethoxyethylene to yield 6-methoxy-7-methoxycarbonyl-1,2,3,4-tetrahydronaphthalene. []
  • Cycloaddition Reactions: this compound readily undergoes cycloadditions with cyclic imidates like 2-benzyl-5,6-dihydro-4H-1,3-oxazines. This reaction proceeds through an enamine-mediated pathway and leads to the formation of fused heterocycles like methyl (6-oxo-3,4-dihydro-2H-pyrrolo[2,1-b]-1,3-oxazin-7-ylidene)acetates. []

Q2: Can you provide an example of how this compound is used in the synthesis of heterocyclic compounds?

A2: A study showcased the synthesis of pyrido[2,1-b]-1,3-oxazine derivatives. [] this compound reacted with various 2-benzyl-5,6-dihydro-4H-1,3-oxazines (cyclic imidates). This reaction, proceeding through an N,C-tautomerization of the imidate, yielded methyl 6-oxo-3,4-dihydro-2H,6H-pyrido[2,1-b]-1,3-oxazine-7-carboxylates. This highlights the utility of this compound in constructing complex heterocyclic scaffolds.

Q3: What is the role of this compound in the synthesis of α-pyrones?

A3: this compound plays a crucial role in synthesizing 6-substituted 3-(alkoxycarbonyl)-5-aryl-α-pyrones. [] It reacts with benzyl ketone derivatives through an addition-elimination sequence. Subsequent acid-catalyzed condensation of the resulting intermediate leads to the formation of the desired α-pyrones. This method is particularly valuable for preparing diverse α-pyrones with various substituents, demonstrating the versatility of this compound in synthetic applications.

Q4: Are there any safety concerns associated with using this compound?

A4: While the provided articles do not delve deep into specific safety data for this compound, one article mentions "pressure reactions, explosive" and the use of "resealable glass tube for pressure reactions" within its keywords. [] This suggests potential hazards associated with the compound, particularly when used in reactions involving pressure. Therefore, it is crucial to consult the Safety Data Sheet (SDS) for this compound and handle it with appropriate safety precautions in a well-ventilated laboratory setting.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.